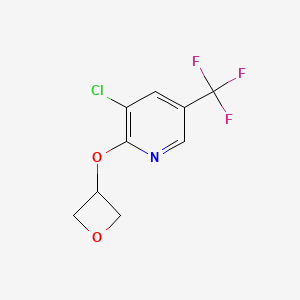

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXPTPDKYJQIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One possible route includes:

Formation of the oxetane ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with pyridine: The final step involves coupling the oxetane and trifluoromethylated intermediates with a pyridine derivative under suitable conditions, often using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to form diols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation could produce a ketone or aldehyde.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Agrochemicals: The compound may serve as a precursor for the development of new pesticides or herbicides.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physical properties and reactivity. Key analogs include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 7e ) increase electrophilicity at the pyridine ring, whereas the oxetane’s ether oxygen may engage in hydrogen bonding.

- Synthetic Yields : Compounds with bulky substituents (e.g., 7f ) show lower yields (~40%), likely due to steric challenges during synthesis.

Impact of Trifluoromethyl (-CF₃) at Position 5

The -CF₃ group is a common motif in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity. Comparisons include:

Key Observations :

- The -CF₃ group enhances resistance to oxidative metabolism, a feature critical for agrochemical longevity (e.g., 7a ).

- In NMR spectra, the -CF₃ group causes characteristic splitting in ¹³C signals (e.g., δ ~125 ppm, q, J = 33–37 Hz ).

Spectral and Physical Property Trends

NMR Data Comparisons

Melting Points and Solubility

- Higher Melting Points: Compounds with polar substituents (e.g., nitro in 7e , m.p. 122–124°C) vs. nonpolar groups (e.g., 7j , m.p. 62.3°C).

- Oxetane Effect : The oxetane’s polarity may improve aqueous solubility compared to lipophilic groups like -CF₃O-benzyl in 7f .

Biological Activity

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound characterized by its heterocyclic structure, which includes a pyridine ring substituted with a chloro group, an oxetane moiety, and a trifluoromethyl group. This unique combination of functional groups positions it as a promising candidate in medicinal chemistry, particularly for drug development targeting specific biological pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H7ClF3NO2

- CAS Number : 2198020-43-6

The trifluoromethyl group enhances lipophilicity, which is crucial for cellular membrane permeability, while the oxetane ring may participate in various chemical reactions that could be exploited for biological activity.

The biological activity of this compound largely depends on its interactions with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Binding Interactions : The compound may modulate enzyme activity through competitive or non-competitive inhibition.

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

- Reactivity of Functional Groups : The chloro and oxetane groups can undergo nucleophilic substitution and hydrolysis, potentially leading to active metabolites that contribute to its biological effects.

Biological Activity Studies

Research indicates that this compound has several potential applications in medicinal chemistry:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, pyridine derivatives have been explored for their effectiveness against various bacterial strains. The incorporation of the oxetane moiety may enhance this activity due to its ability to stabilize the compound's structure during interactions with microbial targets.

Kinase Inhibition

Preliminary data suggest that similar compounds in the pyridine family can act as inhibitors of specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. The potential for this compound to inhibit kinase activity warrants further investigation.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyridine derivatives. Notably:

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyridine derivatives, revealing that modifications like trifluoromethyl substitution significantly enhance activity against resistant strains .

- Kinase Inhibitor Development : Research into kinase inhibitors has highlighted the importance of structural modifications in enhancing selectivity and potency . Compounds similar to this compound are being optimized for targeted therapeutic applications.

- Synthetic Pathways : The synthesis of this compound involves multiple steps, beginning with commercially available precursors and employing strategies such as cyclization and nucleophilic substitution . This synthetic versatility allows for the exploration of various derivatives that may exhibit enhanced biological activities.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)pyridine | Lacks oxetane moiety | Moderate antimicrobial activity |

| 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine | Similar but different substitution pattern | Potentially lower activity due to structural differences |

| 3-Chloro-2-(oxetan-3-yloxy)pyridine | Lacks trifluoromethyl group | Reduced lipophilicity and membrane penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.